3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1214900-20-5
VCID: VC0170539
InChI: InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3
SMILES: CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Molecular Formula: C15H25N3OSi
Molecular Weight: 291.47

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

CAS No.: 1214900-20-5

Cat. No.: VC0170539

Molecular Formula: C15H25N3OSi

Molecular Weight: 291.47

* For research use only. Not for human or veterinary use.

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine - 1214900-20-5

Specification

CAS No. 1214900-20-5
Molecular Formula C15H25N3OSi
Molecular Weight 291.47
IUPAC Name 3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Standard InChI InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3
Standard InChI Key AHACFIDYJWQXEG-UHFFFAOYSA-N
SMILES CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine features an indazole core, which consists of a bicyclic aromatic structure with a five-membered pyrazole ring fused to a six-membered benzene ring. The compound contains three key structural elements: an ethyl group at the 3-position of the indazole ring, a (2-(trimethylsilyl)ethoxy)methyl group at the N1 position, and an amine group at the 6-position. This unique arrangement of functional groups contributes to its distinct chemical behavior and potential biological activities. The trimethylsilyl group serves as a protecting group for the indazole nitrogen, which is commonly employed in synthetic chemistry to control reactivity during multi-step syntheses.

The molecular formula of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is C₁₅H₂₅N₃OSi, indicating the presence of 15 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 silicon atom. The presence of the silicon-containing moiety is particularly notable, as organosilicon compounds often exhibit distinctive properties compared to their carbon analogs, including increased lipophilicity and metabolic stability.

Physical Properties

The physical properties of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine are summarized in Table 1, which provides important parameters relevant to its handling and application in research settings. The compound has a molecular weight of approximately 291.46 g/mol, placing it within a range that is typically associated with favorable drug-like properties. This molecular weight is significant as it falls within the guidelines established by Lipinski's Rule of Five, suggesting potential for favorable pharmacokinetic behavior if considered for pharmaceutical applications.

Table 1: Physical Properties of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

PropertyValueSignificance
Molecular Weight291.46 g/molWithin drug-like range (<500 g/mol)
CAS Number1214900-20-5Unique identifier for chemical databases
AppearanceSolid at room temperatureFacilitates handling in laboratory settings
SolubilitySoluble in organic solventsImportant for reaction chemistry and formulation
LogP (estimated)3.2-4.0Indicates moderate lipophilicity

The moderate lipophilicity of this compound, as suggested by its estimated LogP value, indicates a balance between hydrophobic and hydrophilic properties, which can be advantageous for membrane permeability while maintaining reasonable aqueous solubility in biological systems. This property is particularly relevant when considering potential applications in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is largely determined by its functional groups. The amine group at the 6-position represents a nucleophilic center that can participate in various reactions, including acylation, alkylation, and coupling reactions with electrophiles. This versatility makes the compound a valuable building block in the synthesis of more complex molecules with potential biological activities.

Structural Analogs and Comparative Analysis

Related Indazole Derivatives

Several compounds share structural similarities with 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine, differing in the nature and position of substituents on the indazole core. Table 2 presents a comparative analysis of these structural analogs, highlighting key differences and their potential impact on chemical and biological properties.

Table 2: Comparison of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine with Structural Analogs

CompoundKey Structural DifferencesPotential Impact on Properties
1H-IndazoleLacks substituentsReduced lipophilicity, different reactivity pattern
4-MethylindazoleMethyl at position 4 instead of ethyl at position 3 and amine at position 6Enhanced lipophilicity, altered biological target selectivity
Indazolium saltsQuaternized nitrogenIncreased water solubility, altered membrane permeability
5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl derivativeBromo at position 5, different functionality at position 3Different electronic properties, altered reactivity pattern

Patent literature also describes various (aza)indazolyl-aryl sulfonamide compounds that share the indazole core structure but incorporate additional functional groups to enhance binding to specific biological targets, particularly GCN2 kinase . These structural modifications often aim to optimize properties such as target affinity, selectivity, metabolic stability, and pharmacokinetic behavior.

Future Research Directions

The unique structural features and potential applications of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine suggest several promising directions for future research. The compound's amine functionality at the 6-position provides a versatile handle for further derivatization, potentially leading to libraries of compounds with diverse biological activities. Such libraries could be screened against various targets to identify novel lead compounds for drug discovery programs.

Given the interest in indazole derivatives as kinase inhibitors, particularly for cancer treatment, investigating the activity of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine against specific kinases would be a logical next step . Computational studies, including molecular docking and molecular dynamics simulations, could provide insights into potential binding modes and guide the design of more potent and selective analogs.

Additionally, exploring the removal of the (2-(trimethylsilyl)ethoxy)methyl protecting group under various conditions could yield valuable information about the reactivity of this compound and its potential as an intermediate in the synthesis of more complex molecules. Structure-activity relationship studies focusing on modifications at the 3, 6, and other positions of the indazole core could help identify optimal substitution patterns for specific biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator